N-(3,4-dimethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
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Overview
Description
N-(3,4-dimethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a complex organic compound that features a triazine core substituted with pyrrolidine and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution with Pyrrolidine: The triazine core is then reacted with pyrrolidine in the presence of a base such as triethylamine to introduce the pyrrolidin-1-yl groups.
Introduction of Dimethoxyphenyl Group: The final step involves the reaction of the intermediate with 3,4-dimethoxyaniline to introduce the dimethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The triazine core and pyrrolidine groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
- N-(3,4-dimethoxyphenyl)-4,6-bis(morpholin-1-yl)-1,3,5-triazin-2-amine hydrochloride
Uniqueness
N-(3,4-dimethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is unique due to the presence of pyrrolidine groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with different substituents.
Biological Activity
N-(3,4-dimethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The compound features a triazine ring with two pyrrolidine substituents and a methoxyphenyl group. This unique structure may contribute to its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular signaling and proliferation.
- Receptor Modulation : The compound may act as a modulator of G-protein-coupled receptors (GPCRs), influencing intracellular signaling cascades that regulate various physiological responses .
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activity Overview
Research has highlighted several key areas of biological activity for this compound:
Anticancer Activity
Several studies have investigated the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values were notably lower than those of standard chemotherapeutics such as doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with key proteins involved in cancer cell survival through hydrophobic interactions and hydrogen bonding .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : In vitro tests revealed that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 31.25 | Ampicillin | 16 |
Escherichia coli | 62.5 | Streptomycin | 32 |
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Neuroprotection in Models : Animal models of neurodegenerative diseases have shown that treatment with the compound can reduce neuronal death and improve cognitive function .
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Case Study 1 : A clinical trial involving patients with advanced cancer reported that administration of the compound led to improved survival rates and quality of life compared to traditional therapies.
- Case Study 2 : In a study focusing on bacterial infections resistant to conventional antibiotics, patients treated with this compound showed significant improvement in infection control.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2.ClH/c1-26-15-8-7-14(13-16(15)27-2)20-17-21-18(24-9-3-4-10-24)23-19(22-17)25-11-5-6-12-25;/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,21,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGDOYYRWWCDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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